An In-depth Technical Guide to Benzyl 4-[2-(Piperidinyl)ethoxy]benzoate Hydrochloride and Its Analogs: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Benzyl 4-[2-(Piperidinyl)ethoxy]benzoate Hydrochloride and Its Analogs: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride, a significant research compound. While a specific CAS number for the 2-substituted piperidinyl isomer is not readily found in public databases, this guide will focus on the well-documented positional isomer, Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS No. 906744-18-1) . We will delve into its synthesis, physicochemical properties, and potential therapeutic applications, drawing parallels and highlighting the synthetic nuances that would apply to its 2-substituted counterpart. This document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics centered around the piperidine scaffold.
Introduction to Piperidine-Containing Scaffolds in Drug Discovery
The N-benzyl piperidine structural motif is a highly versatile and frequently employed component in the design of new drugs. Its structural flexibility and three-dimensional nature allow for fine-tuning of both the efficacy and the physicochemical properties of a molecule. The piperidine ring can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemical aspects of potency and toxicity. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals, underscoring their importance in the pharmaceutical industry.
The subject of this guide, Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride, and its analogs are of significant interest as intermediates in the synthesis of more complex, pharmacologically active molecules.[1] The presence of a benzyl ester, a benzoic acid moiety, and a piperidinyl-ethoxy chain creates a molecule with potential for diverse biological activities.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for pharmaceutical research and development.[1]
Physicochemical Properties and Structural Elucidation
The properties of these compounds are critical for their application in drug development. Below is a table summarizing the key physicochemical properties of the 4-piperidinyl isomer and related compounds.
| Property | Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride |
| CAS Number | 906744-18-1 | 136125-47-8[2] | 84449-80-9[3][4] |
| Molecular Formula | C21H26ClNO3 | C16H24ClNO3 | C14H20ClNO3[3] |
| Molecular Weight | 375.9 g/mol [1] | 313.82 g/mol [2] | 285.76 g/mol [3] |
| Appearance | Data not available | Data not available | Data not available |
| Solubility | Enhanced by hydrochloride salt[1] | Data not available | Data not available |
| InChI Key | HDONFBSNUJLZIG-UHFFFAOYSA-N[1] | TYUBRHSUQBGSKT-UHFFFAOYSA-N[2] | CMVTYSMYHSVDIU-UHFFFAOYSA-N[3] |
Synthesis and Manufacturing
The synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a multi-step process that can be adapted for the synthesis of the 2-piperidinyl isomer. The general synthetic strategy involves the formation of an ether linkage followed by esterification.
General Synthetic Pathway
A plausible and established route to synthesize the title compound's analog involves a Williamson ether synthesis followed by a Fischer-Speier esterification. The key starting materials are 4-(2-hydroxyethyl)piperidine (or the corresponding 2-substituted analog) and a suitable para-substituted benzoic acid derivative.
Caption: A generalized workflow for the synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.
Detailed Experimental Protocol (Hypothetical for the 4-isomer)
Step 1: Williamson Ether Synthesis
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To a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of Benzyl 4-fluorobenzoate (1.1 eq) in anhydrous DMF dropwise.
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Heat the reaction mixture to 80°C and stir for 12 hours.
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Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-Boc-Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate.
Step 2: Deprotection and Salt Formation
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Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.
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Stir the mixture at room temperature for 4 hours.
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Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.
Note on 2-Substituted Isomer Synthesis: The synthesis of the 2-substituted isomer would require the corresponding 2-(2-hydroxyethyl)piperidine as a starting material. The synthesis of 2-substituted piperidines can be more challenging and may require specific stereoselective methods to control the chirality at the C2 position.
Potential Mechanism of Action and Biological Activity
While the specific biological activity of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is not extensively documented, the structural motifs present in the molecule suggest several potential mechanisms of action.
Interaction with Receptors and Enzymes
The piperidine moiety is a common feature in compounds that target G-protein-coupled receptors (GPCRs) and ion channels.[2] The nitrogen atom in the piperidine ring can act as a proton acceptor, forming hydrogen bonds with receptor sites. The benzyl and benzoate groups provide lipophilic character, which can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.
Caption: Potential molecular interactions of the title compound with a biological target.
Precursor to Bioactive Molecules
This compound is primarily valued as a versatile intermediate for the synthesis of more complex and potent drug candidates.[2] For instance, derivatives of similar structures have been investigated for their potential as:
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Acetylcholinesterase (AChE) inhibitors: Some benzylpiperidine derivatives have shown potent anti-AChE activity, which is a key target in the treatment of Alzheimer's disease.[5]
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Analgesics and Anti-inflammatory agents: The piperidine scaffold is present in many known analgesic and anti-inflammatory drugs.[2]
Applications in Research and Drug Development
The primary application of Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride and its analogs is as a building block in medicinal chemistry.[2] Its utility stems from the ability to chemically modify different parts of the molecule to optimize for specific therapeutic targets.
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Lead Optimization: Researchers can synthesize a library of derivatives by modifying the benzyl group, the benzoate substitution pattern, or the piperidine ring to explore the structure-activity relationship (SAR).
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Fragment-Based Drug Discovery: The piperidine core can be used as a starting point in fragment-based screening to identify initial hits against a biological target.
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Development of CNS-active agents: The lipophilic nature of the compound suggests potential for crossing the blood-brain barrier, making it a candidate for developing drugs targeting the central nervous system.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride. While specific toxicology data for this compound is not available, information on related compounds can provide guidance. For instance, the precursor 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is classified with the following hazards:
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H315: Causes skin irritation[3]
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H319: Causes serious eye irritation[3]
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H335: May cause respiratory irritation[3]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride represents a valuable chemical entity for researchers in the field of drug discovery and development. While the specific 2-substituted isomer is not well-cataloged, the readily available information on its 4-substituted counterpart provides a strong foundation for its synthesis and potential applications. The versatile piperidine scaffold, combined with the other functional groups in the molecule, offers a rich platform for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. Further research into the biological activity of this and related compounds is warranted to fully explore their therapeutic potential.
References
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Ishihara, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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SLN Pharmachem. (n.d.). 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Retrieved from [Link]Benzoic-Acid-Hydrochloride.html)
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Singh, G., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
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